N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine

Physicochemical Properties Drug-likeness Compound Selection

N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine is a small molecule heterocyclic compound belonging to the 1,2,3-triazole class. Its molecular formula is C5H10N4 and it has a molecular weight of 126.16 g/mol.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
Cat. No. B12891954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,4-Trimethyl-1H-1,2,3-triazol-5-amine
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=NNN=C1N(C)C
InChIInChI=1S/C5H10N4/c1-4-5(9(2)3)7-8-6-4/h1-3H3,(H,6,7,8)
InChIKeyMXUYZDLSDGHFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine: Chemical Identity and Properties for Procurement


N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine is a small molecule heterocyclic compound belonging to the 1,2,3-triazole class. Its molecular formula is C5H10N4 and it has a molecular weight of 126.16 g/mol [1]. The compound is characterized by a 1,2,3-triazole core with methyl substitutions at the N1 and C4 positions, and a dimethylamino group at the C5 position . Its CAS Registry Number is 344324-14-7 . This profile is intended to support scientific and industrial procurement by establishing a clear baseline for comparison, acknowledging that specific, quantifiable performance differentiation from close analogs is not documented in the public domain.

Why N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine is Not Interchangeable with Generic Triazoles


The specific substitution pattern of N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine dictates its unique physicochemical properties, making generic substitution unreliable. While no direct comparative studies exist for this exact molecule, class-level inference from 1,2,3-triazole structure-activity relationships (SAR) indicates that variations in the position and nature of substituents (e.g., methyl vs. ethyl, amine vs. amide) can significantly alter properties such as LogP, pKa, and metabolic stability [1]. For instance, the presence of a dimethylamino group versus a primary amine is known to impact basicity and hydrogen-bonding capacity, which are critical parameters in both biological and catalytic applications [2]. Therefore, substituting this compound with a generic 1,2,3-triazole or a close analog lacking the precise N,N,4-trimethyl substitution pattern is likely to result in different experimental outcomes, though the exact magnitude of this difference is currently unquantified in the public domain.

Quantitative Evidence for N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine Differentiation


Physicochemical Property Comparison: Molecular Weight and Predicted Lipophilicity

N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine (Target) is a smaller, less lipophilic molecule compared to a structurally related 1,2,4-triazole analog, N,N,4-trimethyl-4H-1,2,4-triazol-3-amine (Comparator). This is a cross-study comparable observation based on predicted values. The target compound has a molecular weight of 126.16 g/mol and a predicted LogP of 0 [1]. In contrast, the comparator, N,N,4-trimethyl-4H-1,2,4-triazol-3-amine, has a molecular weight of 126.16 g/mol (same) but is predicted to have a LogP of 0.64 . This difference of 0.64 log units suggests the target compound is more hydrophilic, which could influence its solubility in aqueous assays and its behavior in reversed-phase chromatography.

Physicochemical Properties Drug-likeness Compound Selection

Potential Biological Activity Differentiation: Class-Level Inference on Antiparasitic Activity

In the context of antiparasitic drug discovery, 1,2,3-triazoles have been used as amide bond bioisosteres. A direct comparison between triazole amide and triazole amine moieties demonstrates that the amine form can significantly enhance enzymatic activity. For a set of cruzain inhibitors, replacing a triazole amide with a triazole amine resulted in a 19-fold increase in catalytic efficiency (kcat/Km) [1]. While this data is for a different molecular scaffold, it provides class-level inference that the presence of an amine group on a 1,2,3-triazole core can be a critical determinant of biological activity, suggesting N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine should not be considered biologically equivalent to its amide-containing analogs.

Antiparasitic Activity Cruzain Inhibition Bioisostere

Recommended Research Scenarios for N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine


Use as a Synthetic Intermediate for Building Complex Heterocycles

This compound can serve as a versatile building block in organic synthesis, particularly for the construction of more complex 1,2,3-triazole-containing molecules. Its primary amine functionality allows for further derivatization through reactions such as amide bond formation, reductive amination, or use as a ligand in metal-catalyzed transformations. This scenario is supported by its molecular structure, which presents a reactive amine handle on a stable heteroaromatic core .

Probe for Investigating Structure-Activity Relationships (SAR) in Triazole Series

Given the lack of published biological data, this compound is an ideal candidate for use as a tool compound in systematic SAR studies. Researchers can compare its physicochemical and biological profile against other synthesized or commercially available triazole analogs (e.g., those with different N-substitution or lacking the C4-methyl group) to generate novel, proprietary data. This application is derived from the class-level inference that even small changes to the triazole scaffold can profoundly impact activity [1].

Application in Agrochemical Research as a Potential Plant Growth Regulator or Pesticide Intermediate

Patents describe the use of substituted amino triazoles for controlling animal pests and regulating plant growth [2]. While N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine is not specifically claimed, its structural class suggests it may be a useful scaffold or intermediate in the development of new agrochemical agents. This scenario is supported by the broader patent landscape for 5-amino substituted triazoles, which highlights the commercial interest in this chemical space [3].

Technical Documentation Hub

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